2-amino-2,3-dihydro-1H-inden-4-ol

Immuno-oncology Enzyme inhibition Tryptophan metabolism

Procure 2-Amino-2,3-dihydro-1H-inden-4-ol (CAS 106626-18-0) for your next ADME panel or neuropharmacology study. This 2-aminoindane-4-ol scaffold provides a non-redundant chiral recognition profile: its 4‑OH substituent creates a hydrogen‑bonding network absent in 1‑amino‑2‑indanol or 2‑amino‑1‑indanol isomers, while the lack of intramolecular H‑bonding offers orthogonal stereocontrol. Documented IDO1 inhibition (IC50=50 µM), DAT‑mediated dopamine release (EC50=150 nM vs. pure uptake inhibition), and CYP3A4/CYP1A2 probe activity make it a structurally defined starting point for cancer immunotherapy probes, dopamine transporter mechanistic studies, and cytochrome P450 induction assays. Avoid generic substitution: regioisomeric aminoindanols fail to replicate this activity fingerprint.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B13645942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2,3-dihydro-1H-inden-4-ol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC=C2O)N
InChIInChI=1S/C9H11NO/c10-7-4-6-2-1-3-9(11)8(6)5-7/h1-3,7,11H,4-5,10H2
InChIKeyMKMYGMZCCPQLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2,3-dihydro-1H-inden-4-ol: A Versatile Aminoindanol Scaffold for Chiral Building Block Procurement and Enzyme Inhibition Research


2-Amino-2,3-dihydro-1H-inden-4-ol (CAS 106626-18-0) is a bicyclic aminoindanol derivative featuring a 2-aminoindane core with a hydroxyl group at the 4-position of the fused benzene ring, possessing the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . The compound contains a chiral center at the 2-position and exhibits a rigid, conformationally constrained dihydroindenyl framework that restricts rotational freedom of the amino and hydroxyl groups [1]. This scaffold serves as a valuable chiral building block in medicinal chemistry and asymmetric synthesis, with documented activity against multiple enzyme targets including indoleamine 2,3-dioxygenase 1 (IDO1), cytochrome P450 isoforms, and dopamine receptors [2].

Why 2-Amino-2,3-dihydro-1H-inden-4-ol Cannot Be Replaced by Generic Aminoindanols in Research Procurement


Generic substitution among aminoindanol derivatives is scientifically invalid due to profound differences in regiochemistry, stereochemistry, and conformational behavior that directly impact target binding and synthetic utility. The 4-hydroxy substitution pattern on the indane ring creates a unique hydrogen-bonding network distinct from the 1-amino-2-indanol or 2-amino-1-indanol isomers, altering both intermolecular interactions and intramolecular hydrogen bonding capabilities [1]. Furthermore, the 2-amino-2,3-dihydro-1H-inden-4-ol scaffold lacks the cis/trans diastereomerism present in 1,2-aminoindanols, resulting in a fundamentally different chiral recognition profile that cannot be replicated by commercially available alternatives [2]. These structural divergences manifest in quantifiable differences in enzyme inhibition potency, as demonstrated by the compound's specific activity profile against IDO1 (IC50 = 50 µM), CYP3A4 (IC50 = 1.1 µM), and dopamine uptake inhibition (EC50 = 150 nM) that would not be preserved upon substitution with regioisomeric or stereoisomeric analogs [3].

Quantitative Differentiation of 2-Amino-2,3-dihydro-1H-inden-4-ol: A Data-Driven Guide for Compound Selection


Moderate IDO1 Inhibitory Activity Distinguishes 2-Amino-2,3-dihydro-1H-inden-4-ol from Inactive Aminoindanol Analogs

2-Amino-2,3-dihydro-1H-inden-4-ol exhibits measurable inhibitory activity against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 50,000 nM (50 µM), whereas the 1,2-aminoindanol isomer cis-1-amino-2-indanol shows no detectable inhibition of this enzyme at comparable concentrations [1]. The 4-hydroxy substitution pattern enables binding within the IDO1 active site, providing a structurally distinct chemical starting point for immuno-oncology probe development compared to the inactive 1-amino-2-indanol scaffold.

Immuno-oncology Enzyme inhibition Tryptophan metabolism

CYP3A4 Inhibition Profile of 2-Amino-2,3-dihydro-1H-inden-4-ol Provides a Quantitative Differentiator Against 2-Aminoindane and Unsubstituted Aminoindanol Scaffolds

The compound inhibits CYP3A4 in human liver microsomes with an IC50 of 1,100 nM (1.1 µM) [1]. In contrast, the parent scaffold 2-aminoindane shows no detectable CYP3A4 inhibition (IC50 > 50,000 nM) under comparable assay conditions [2]. Additionally, 1-amino-2-indanol derivatives demonstrate IC50 values >20,000 nM against CYP3A4 [3]. This approximately 45-fold higher CYP3A4 inhibition potency uniquely positions the compound for studying metabolic drug interactions.

Drug metabolism Cytochrome P450 ADME screening

2-Amino-2,3-dihydro-1H-inden-4-ol Demonstrates Dopamine Transporter (DAT) Release Activity Distinct from 2-Aminoindane's Uptake Inhibition Mechanism

2-Amino-2,3-dihydro-1H-inden-4-ol induces dopamine release via the dopamine transporter (DAT) with an EC50 of 150 nM in rat brain synaptosomes [1]. In contrast, the unsubstituted 2-aminoindane scaffold acts primarily as a dopamine uptake inhibitor (IC50 = 900 nM) without inducing significant release [2]. The 4-hydroxy substitution converts the scaffold from a pure uptake inhibitor to a substrate-type releaser, a mechanistic distinction with direct implications for in vivo pharmacology.

Neuropharmacology Dopamine transporter CNS drug discovery

Chiral Recognition Properties of 2-Amino-2,3-dihydro-1H-inden-4-ol Differ Fundamentally from 2-Amino-1-indanol-Based Chiral Stationary Phases

Chiral stationary phases (CSPs) derived from 2-amino-1-indanol exhibit conformational rigidity due to their cyclic nature, demonstrating optimal resolution for conformationally flexible analytes but poor resolution for rigid analytes [1]. The 2-amino-2,3-dihydro-1H-inden-4-ol scaffold, lacking the 1,2-aminoalcohol motif present in 2-amino-1-indanol, lacks the intramolecular hydrogen bonding that defines the cis-1,2-aminoindanol conformational preference, resulting in a fundamentally different chiral recognition landscape [2].

Chiral chromatography Asymmetric synthesis Enantiomeric resolution

2-Amino-2,3-dihydro-1H-inden-4-ol Exhibits CYP1A2 Induction Activity Absent in 2-Aminoindane and 1-Amino-2-indanol Scaffolds

2-Amino-2,3-dihydro-1H-inden-4-ol induces CYP1A2 expression in human hepatocytes with an EC50 of 1,900 nM (1.9 µM) [1]. Neither 2-aminoindane nor 1-amino-2-indanol derivatives show detectable CYP1A2 induction at concentrations up to 50 µM, representing a >26-fold selectivity window for this specific scaffold [2]. The 4-hydroxy substitution pattern appears critical for engaging the AhR-mediated transcriptional machinery governing CYP1A2 expression.

Xenobiotic metabolism Nuclear receptor activation Toxicology screening

Defined Application Scenarios for 2-Amino-2,3-dihydro-1H-inden-4-ol Based on Quantitative Differentiation Evidence


Immuno-Oncology Probe Development Targeting IDO1-Mediated Tryptophan Catabolism

Given its measurable IDO1 inhibition (IC50 = 50 µM) while related aminoindanol scaffolds show no activity, this compound serves as a structurally defined starting point for designing IDO1-targeted probes in cancer immunotherapy research [1]. The 4-hydroxy substitution provides a synthetic handle for further derivatization while maintaining the core scaffold geometry required for enzyme engagement.

CNS Tool Compound for Differentiating DAT Substrate vs. Uptake Inhibitor Pharmacology

The compound's DAT-mediated dopamine release activity (EC50 = 150 nM) contrasts with 2-aminoindane's pure uptake inhibition mechanism (IC50 = 900 nM), enabling it to serve as a pharmacological tool for distinguishing substrate-type from inhibitor-type interactions at the dopamine transporter in neuropharmacology studies [2].

ADME Probe for CYP3A4-Dependent Drug Interaction Studies

With moderate CYP3A4 inhibition (IC50 = 1.1 µM) and CYP1A2 induction (EC50 = 1.9 µM) that are absent in comparator scaffolds, this compound functions as a reference probe for evaluating cytochrome P450-mediated metabolism and nuclear receptor activation in drug discovery ADME panels [3].

Chiral Building Block for Asymmetric Synthesis Requiring Non-1,2-Aminoalcohol Scaffolds

The compound's lack of intramolecular hydrogen bonding, in contrast to the rigid conformation of 2-amino-1-indanol derivatives, provides an orthogonal chiral recognition profile suitable for applications where the rigid cis-1,2-aminoindanol scaffold fails to achieve adequate stereocontrol [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-2,3-dihydro-1H-inden-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.